Danthron

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water; slightly soluble in ethanol, diethyl ether; soluble in acetone, acetic acid, alkali

Almost insoluble in water (6.5X10-6 mols/L at 25 °C), in alcohol (1:2000). Moderately soluble in ether (1:500), in chloroform; soluble in 10 parts hot glacial acetic acid. Very slightly soluble in aqueous solutions of alkali hydroxides: about 0.8 g dissolves in 100 ml 0.5N NaOH.

Synonyms

Canonical SMILES

Dyeing Properties

Danthrone's most established application is in dyeing textiles. Due to its structure, it exhibits excellent color fastness to light, washing, and chemicals []. This makes it a valuable colorant for high-quality fabrics exposed to harsh conditions, such as military uniforms and outdoor gear []. Research into danthrone derivatives and their dyeing properties is ongoing to develop a wider range of colors and improve application techniques [].

Optoelectronic Applications

Danthrone's ability to absorb and emit light makes it a potential candidate for optoelectronic applications. Research is underway to explore its use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) [, ]. The focus is on modifying the danthrone structure to achieve desired optical properties and improve efficiency in light emission or conversion [, ].

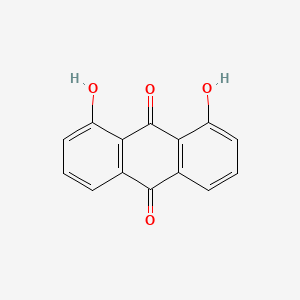

Danthron, also known as 1,8-dihydroxyanthraquinone or chrysazin, is an organic compound characterized by its orange crystalline form. It belongs to the anthraquinone class of compounds and is notable for its two hydroxyl groups (-OH) replacing hydrogen atoms in the anthraquinone structure. Its chemical formula is with a molar mass of approximately 240.22 g/mol . Danthron has been used primarily as a stimulant laxative, especially in palliative care settings to alleviate constipation caused by opioid medications .

- Alkaline Hydrolysis: Danthron can be synthesized through the alkaline hydrolysis of 1,8-dinitroanthraquinone .

- Diazotization: It can also be produced via diazotization of 1,8-diaminoanthraquinone followed by hydrolysis .

- Intercalation with DNA: Danthron has been shown to intercalate into DNA strands, forming complexes that affect redox properties and potentially leading to mutagenic effects .

Danthron exhibits various biological activities, including:

- Laxative Effect: It stimulates bowel movements by increasing intestinal motility .

- Mutagenicity: Danthron has been found to be mutagenic in certain strains of Salmonella typhimurium, indicating potential genotoxicity .

- Antiangiogenic Properties: Recent studies have identified danthron as an inhibitor of angiogenesis, suggesting its potential therapeutic applications in cancer treatment .

Danthron can be synthesized through several methods:

- Alkaline Hydrolysis: Involves treating 1,8-dinitroanthraquinone with an alkaline solution.

- Caustic Fusion: This method utilizes 1,8-anthraquinonedisulfonic acid under high-temperature conditions.

- Acid Hydrolysis: Involves the hydrolysis of 1,8-dimethoxyanthraquinone using a mixture of glacial acetic acid and sulfuric acid .

These methods highlight the versatility in synthesizing danthron from various precursors.

Danthron is primarily used in:

- Pharmaceuticals: As a laxative in specific medical contexts, particularly for patients with terminal illnesses .

- Dyes and Pigments: It serves as an intermediate in dye production due to its vibrant color properties .

- Research: Investigated for its potential anti-cancer properties due to its role in inhibiting angiogenesis .

Studies have shown that danthron interacts with biological molecules such as DNA and enzymes. Its ability to intercalate into DNA suggests that it may disrupt normal cellular processes and contribute to mutagenicity. Additionally, its metabolites can be formed through enzymatic transformations in the gastrointestinal tract, impacting its efficacy and safety profile .

Danthron shares structural similarities with several other anthraquinones and related compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Chrysophanol | Similar anthraquinone base | Exhibits anti-inflammatory effects |

| Aloe-emodin | Hydroxylated anthraquinone | Known for laxative and anticancer properties |

| Emodin | Hydroxylated anthraquinone | Antimicrobial and anti-inflammatory activity |

| Rhein | Hydroxylated anthraquinone | Anti-inflammatory and analgesic effects |

Danthron's unique position lies in its specific use as a laxative and its distinct mutagenic properties compared to these compounds.

Danthron’s history spans centuries, rooted in its natural occurrence in Rheum palmatum (Chinese rhubarb), where it was first isolated in the early 20th century. By the 1900s, danthron became a widely used laxative due to its stimulant effects on intestinal motility. However, regulatory agencies in the U.S. and Europe restricted its medical use by the late 20th century due to carcinogenicity concerns.

Key milestones:

- 1910s: Identification as a primary active component in rhubarb-based laxatives.

- 1980s: Structural characterization and synthesis optimization.

- 2000s–present: Rediscovery as a molecular tool for studying nuclear receptor signaling and cancer biology.

Systematic Nomenclature and Chemical Classification

Danthron belongs to the anthraquinone family, characterized by a tricyclic aromatic backbone with hydroxyl groups at positions 1 and 8.

IUPAC Name: 1,8-Dihydroxyanthracene-9,10-dione

Molecular Formula: C₁₄H₈O₄

Molecular Weight: 240.21 g/mol

Chemical Classification:

- Class: Hydroxyanthracene derivatives

- Subclass: Di-hydroxylated anthraquinones

- Functional Groups: Two phenolic hydroxyls, two ketone groups

Structural Features:

- Planar aromatic core enabling π-π stacking interactions.

- Hydrogen-bonding capacity via hydroxyl and ketone groups.

Natural Occurrence and Biosynthetic Origins

Danthron occurs naturally in select plant and fungal species, with distinct biosynthetic pathways in eukaryotes versus prokaryotes.

Natural Sources:

| Source Type | Species | Tissue | Reference |

|---|---|---|---|

| Plants | Rheum palmatum | Roots/Rhizomes | |

| Plants | Cassia senna | Leaves | |

| Fungi | Chromolaenicola sp. | Mycelia | |

| Insects | Pyrrhalta luteola | Larvae |

Biosynthetic Pathways:

Plant Biosynthesis:

Microbial Biosynthesis:

Fungal Modifications:

Academic Research Significance and Scope

Danthron’s unique chemical properties have enabled breakthroughs in multiple disciplines:

Key Research Areas:

Nuclear Receptor Pharmacology:

Cancer Biology:

Metabolic Regulation:

Antibiotic Development:

Recent Advances:

Purity

Physical Description

Solid

Color/Form

Orange needles from alcohol

Orange powder or reddish-brown needles

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

Vapor Density

8.3 (Air = 1)

LogP

Decomposition

Appearance

Melting Point

193 °C

Storage

UNII

GHS Hazard Statements

H351 (95.92%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Therapeutic Indications: Constipation in terminally ill patients.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AB - Contact laxatives

A06AB03 - Dantron

Mechanism of Action

... All three tested anthraquinones, emodin, aloe-emodin, and danthron, showed capabilities to inhibit the non-covalent binding of bisbenzimide Hoechst 33342 to isolated DNA and in mouse lymphoma L5178Y cells comparable to the topoisomerase II inhibitor and intercalator m-amsacrine. In a cell-free decatenation assay, emodin exerted a stronger, danthron a similar and aloe-emodin a weaker inhibition of topoisomerase II activity than m-amsacrine. Analysis of the chromosomal extent of DNA damage induced by these anthraquinones was performed in mouse lymphoma L5178Y cells. Anthraquinone-induced mutant cell clones showed similar chromosomal lesions when compared to the topoisomerase II inhibitors etoposide and m-amsacrine, but were different from mutants induced by the DNA alkylator ethyl methanesulfonate. These data support the idea that inhibition of the catalytic activity of topoisomerase II contributes to anthraquinone-induced genotoxicity and mutagenicity.

Vapor Pressure

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Male Wistar rats were given the sodium salt of dantron intravenously at 4.8, 22 or 58 umol/kg (1.2, 5.3 or 14 mg/kg) bw or at 12 umol/kg (28.8 mg/kg) bw by gastric tube. ... Following intravenous administration, about 80% of the dantron conjugates in bile were excreted after 1 hr; the dose fractions found after 5 hr represented about 20%, 30% and 40% of the low-; intermediate- and high-dose levels, respectively. The corresponding fractions in urine were 16%, 12% and 10%, giving rise to bile:urine excretion ratios of 1.3, 2.7 and 4.0, respectively. Only 30-50% of the dose could be accounted for by conjugates. Earlier studies also showed that after oral administration of dantron only 30-40% of the total dose administered could be recovered in feces and urine, mostly during the first 24 hr. /Dantron sodium salt/

Like other anthraquinone compounds, dantron is partially absorbed from the small intestine.

Rats were infused with danthron (I) at doses of 0.48, 2.2 and 5.8 umol/100 g body weight, or given 12 umol/100 g with gastric tube. TLC of bile and urine demonstrated a number of metabolites, at both administration routes. These included danthron monosulfate (II) and -glucuronide (III), two other phase 2 metabolites which behaved as the corresponding diconjugates, and several phase 1 metabolites (IV) in conjugated form. ... Following infusion, about 80% of the danthron conjugates in bile were excreted after 1 hour; the dose fractions found after 5 hours represented about 20%, 30%, and 40% at the low, intermediate and high dose level, respectively. The corresponding fractions in urine were 16%, 12% and 10%, giving rise to bile:urine excretion ratios of 1.3, 2.7 and 4.0, respectively. This change in excretion pattern was associated with changes in metabolite muster, which involved a decrease in the balance of IV:I conjugates, as well as an increase in III:II ratio. IV was more abundantly present in bile than in urine, and showed a more sustained excretion than the danthron conjugates. By intragastric administration, the cumulated excretion (bile + urine) of I conjugates were only 6%, 8% and 5% of dose, in three consecutive 6 hours' periods (0-6, 6-12 and 12-18 hours after dosing). The bile:urine excretion ratios seemed to decrease with time, as did the III:II ratio...

Metabolism Metabolites

Male Wistar rats were given the sodium salt of dantron intravenously at 4.8, 22 or 58 umol/kg (1.2, 5.3 or 14 mg/kg) bw or at 12 umol/kg (28.8 mg/kg) bw by gastric tube. Metabolites identified in the bile and urine following administration by either route included the monosulfate, beta-glucuronide and other unidentified metabolites. /Dantron sodium salt/

Danthron infused intravenously in rats shows a complex dose-dependent pattern of metabolism and excretion. The metabolites, particularly the more polar ones, are in general excreted predominantly in bile, to a lesser extent in urine. ... /This/ paper describes a further study within a bile-derived metabolite group, which proved to be particularly heterogeneous. It contained more than a dozen metabolites, which were conjugates of four different aglycons including the parent danthron...

... Everted sacs of rat jejunum and stripped colon were filled with Krebs-Henseleit solution (K-H) on the serosal (BL) side, and bathed at the mucosal (LU) side with K-H containing either danthron (3-4 nmol/mL) or rhein (10 nmol/mL). After 60 min incubation at 37 degrees C, LU and BL solutions and gut tissue were analysed for parent diphenol and metabolites by reverse-phase high-pressure liquid chromatography. Reference metabolites were isolated and purified from urine and bile of rats infused with danthron or rhein. The studies showed: (1) only small amounts of unchanged drug were present on the contraluminal side; (2) in both tissues, danthron was transformed into its monoglucuronide (G) and monosulfate (S); the ratio G:S was 6-8:1 in jejunum, and even greater in colon; (3) in jejunum, G and S were mainly secreted (LU:BL distribution ratios greater than 10:1); (4) in the colon, however, the main G fraction was absorbed (BL:LU ratios of 3:1), whereas a slight net secretion of S seemed to take place; (5) residuals (%) in gut tissue were small; (6) rhein was more slowly taken up and metabolized, but seemed otherwise to behave as danthron...

Wikipedia

Drug Warnings

Dantron may cause temporary harmless pink or red coloring of the urine and peri-anal skin. With prolonged high dosage the mucosa of the large intestine may become colored.

Co-danthramer capsules are contraindicated in pregnant women and nursing mothers.

A woman developed deep discoloration of the skin following ingestion of large amounts of a laxative containing dantron. Such staining was also found in other studies, predominantly in elderly subjects, and was localized to the buttocks and thighs, with minor inflammatory symptoms. Contact of skin with feces or urine containing the drug seems to be a prerequisite for discoloration. Inflammation, when present, may result from reduction of the parent compound in the colon to the diol derivative, which irritates both the gut and skin, while the parent compound does not.

For more Drug Warnings (Complete) data for 1,8-Dihydroxyanthraquinone (6 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Use was discontinued in Canadian, US and UK markets in 1998

In 1987, US manufacturers voluntarily withdrew production of all human drug products containing dantron.

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

When danthron was administered in the feed to mice that also received 1,2- dimethylhydrazine, the incidence and multiplicity of adenomas of the colon and liver were significantly increased.

The tumor-promoting activity of the anthraquinone laxative danthron was studied by giving 3 groups of male rats a single subcutaneous injection of the colon tumor-inducing agent 1,2-dimethylhydrazine (DMH). After 1 week, the animals were fed diets containing 0, 600 or 2400 ppm of danthron for 26 weeks. Two other groups of rats were included in the study; one received no treatment while the other was given danthron only. Altogether 9 tumors were observed among animals given DMA with or without danthron. The incidence of colon tumors was higher in animals receiving DMH and danthron than in those given DMH only (5/60 vs. 0/30), but this difference was not statistically significant. The kidneys and lymph nodes of mesocolon were enlarged and showed a yellowish-red and brown discoloration, respectively. The pigment mostly displayed a PAS-positive reaction but contained no lipid as determined by several staining procedures. The available evidence suggests that the pigment is drug-derived.

Dates

Danthron suppresses autophagy and sensitizes pancreatic cancer cells to doxorubicin

Hua Chen, Chunle Zhao, Ruizhi He, Min Zhou, Yuhui Liu, Xingjun Guo, Min Wang, Feng Zhu, Renyi Qin, Xu LiPMID: 30389604 DOI: 10.1016/j.tiv.2018.10.019

Abstract

In contrast to the steady increase in survival observed for most cancer types, advances have been slow for pancreatic cancers. Current chemotherapy has limited benefits for patients with pancreatic cancer. Therefore, there is an urgent need for effective pancreatic cancer treatment strategies. At present, targeting the autophagic pathway is regarded as a promising new strategy for cancer treatment. Danthron (1,8-dihydroxyanthrquinone), a component from Rheum palmatum L. (polygonaceae), has several biological activities. However, the inhibition of autophagy by danthron has never been recognized, previously.Here we find that danthron may prevent autophagy, inhibit proliferation and induce apoptosis in pancreatic cancer cells in vitro. Autophagy induced by doxorubicin plays a protective role in pancreatic cancer cells and inhibition of autophagy by chloroquine or silencing autophagy protein 5 (Atg5) may chemosensitize pancreatic cancer cell lines to doxorubicin. Similarly, inhibition of autophagy by danthron also enhances toxicity of doxorubicin to pancreatic cancer cells. These results indicate that danthron has an anticancer effect and can sensitize the chemotherapeutic effect of doxorubicin on pancreatic cancer cells. These findings also suggest that inhibition of autophagy may be an effective way to promote the chemotherapy of pancreatic cancer.[Study on anti-tumor chemical constituents from pericarps of Juglans mandshurica]

Yuan-yuan Zhou, Ying Meng, Yan-qiu Jiang, Zhao-xi Liu, Bing-you YangPMID: 26027119 DOI:

Abstract

To study the anti-tumor chemical components of the pericarps of Juglans mandshurica.The chemical constituents were isolated and purified by AB-8 macroporous adsorption resin, silica gel, Sephadex LH-20 columns and recrystallization. The structures were elucidated on the basis of physicochemical properties and NMR spectral data analysis.

From the pericarps of Juglans mandshurica, twelve compounds were separated and identified as 3-methoxy juglone(1), 3-ethoxy juglone(2), 1,8-di-hydroxy anthraquinone (3), juglone (4), 2α, 3α, 19α-trihydroxy ursolic acid (5), 1α, 3β-dihydroxy-olean-18-ene (6), methyl gallate (7), pterocarine(8), quercetin(9), kaempferol(10), daucosterol(11), and β-sitosterol(12).

Compounds 1 - 3 and 6 are isolated from the pericarps of Juglans mandshurica for the first time. Compounds 5 and 7 are isolated from Juglans genus for the first time.

Evaluation of anti-diabetic and alpha glucosidase inhibitory action of anthraquinones from Rheum emodi

Aditya Arvindekar, Tanaji More, Pavan V Payghan, Kirti Laddha, Nanda Ghoshal, Akalpita ArvindekarPMID: 26145710 DOI: 10.1039/c5fo00519a

Abstract

Rheum emodi is used as a culinary plant across the world and finds an eminent role in the Ayurvedic and traditional Chinese systems of medicine. The plant is known to principally contain 1,8-dihydroxyanthraquinones (DHAQs) like rhein, aloe emodin, emodin, chrysophanol and physcion that possess diverse pharmacological and therapeutic actions. The present work deals with developing a platform technology for isolation of these DHAQs and evaluating their anti-diabetic potential. Herein, we report the anti-hyperglycemic activity and alpha glucosidase (AG) inhibitory actions of five isolated DHAQs from R. emodi. All the five isolated DHAQs showed good anti-hyperglycemic activity with aloe emodin exhibiting maximum lowering of blood glucose in an oral glucose tolerance test. However, on evaluation of the AG inhibitory potential of the DHAQs only emodin exhibited potent intestinal AG inhibition (93 ± 2.16%) with an IC50 notably lower than acarbose. Subsequent kinetic studies indicated a mixed type of inhibition for emodin. In vivo studies using oral maltose load showed almost total inhibition for emodin when compared to acarbose. Molecular docking studies revealed the presence of an allosteric topographically distinct 'quinone binding site' and showed that interaction with Ser 74 occurs exclusively with emodin, which is vital for AG inhibition. The net benefit from the glucose lowering effect and mixed type inhibition by emodin would enable the administration of a small dosage that is safe and non-toxic in the case of prolonged use in treating diabetes.Danthron ameliorates obesity and MAFLD through activating the interplay between PPARα/RXRα heterodimer and adiponectin receptor 2

Chuanrui Ma, Zhongyan Wang, Ronglin Xia, Lingling Wei, Chao Zhang, Jing Zhang, Linna Zhao, Han Wu, Lin Kang, Shu YangPMID: 33581653 DOI: 10.1016/j.biopha.2021.111344

Abstract

Obesity and associated metabolic associated fatty liver diseases (MAFLD) are strongly associated with dysfunction of glucose and lipid metabolism. AMPKα and PPARα are key regulators in the lipid and glucose homeostasis, indicating that novel agents to activate them are promising therapeutic approaches for metabolic syndrome. Noticeably, as a natural anthraquinone derivative extracted from rhubarb, danthron can activate AMPKα in vitro. However, the protective effect of danthron on obesity and associated MAFLD in vivo, as well as the underlying mechanism remains unknown. In this study, obesity and associated MAFLD was induced in C57BL/6J mice by high fat diet (HFD), which were subjected to evaluations on the parameters of systematic metabolism. Simultaneously, the molecular mechanism of danthron on lipid metabolism was investigated in 3T3-L1-derived adipocytes and HepG2 cells in vitro. In vivo, danthron significantly attenuated the obesity and MAFLD by enhancing hepatic fatty acid oxidation, decreasing lipid synthesis, and promoting mitochondrial homeostasis. Mechanistically, danthron significantly promoted combination of RXRα and PPARα, enhanced the binding of RXRα/PPARα heterodimer to the promoter of adiponectin receptor 2 (AdipoR2), by which activating the AMPKα and PPARα pathway. Moreover, PPARα and AdipoR2 can interplay in a loop style. Collectively, this study demonstrates that danthron can substantially ameliorate obesity and associated hepatic steatosis via AdipoR2-mediated dual PPARα/AMPKα activation, which suggests that danthron might be a novel therapeutic approach for inhibition of obesity and hepatic steatosis.Surface-imprinted β-cyclodextrin-functionalized carbon nitride nanosheets for fluorometric determination of sterigmatomycin

Jianrong Shi, Geyuan Li, Yanru Cui, Yan Zhang, Donghao Liu, Yi Shi, Hua HePMID: 31745649 DOI: 10.1007/s00604-019-3867-x

Abstract

β-Cyclodextrin-functionalized carbon nitride nanosheets were modified with a molecularly imprinted polymer to obtain a fluorescent probe of type MIP@β-CD/CNNS which is shown to enable fluorometric determination of sterigmatocystin (STG). The material was characterized by transmission electron microscopy, infrared spectra, powder X-ray diffraction, X-ray photoelectron spectroscopy, and by absorption and emission spectra. The modified CNNSs have a good fluorescence quantum yield (13%), high sorption capacity for STG (86 mg·g), fast adsorption rate (25 min), and superior adsorption selectivity (with an imprint factor 2.56). When used as an optical probe for STG, the CNNSs act as the chromophore, while β-CD and MIP act as the recognition groups. The blue fluorescence of MIP@β-CD/CNNS (with excitation/emission maxima at 368/432 nm) is quenched by STG. Fluorescence drops linearly in the 0.15 to 3.1 μM STG concentration range. The lower detection limit is 74 nM. The method was successfully applied to the determination of STG in spiked wheat extract. Conceivably, this detection scheme based on a combination of β-CD inclusion and molecular imprinting may be extended to the detection of various other organic compounds. Graphical abstractSchematic representation of the preparation of surface-imprinted β-cyclodextrin-functionalized carbon nitride nanosheets. These are used, along with a molecularly imprinted polymer, for fluorometric determination of sterigmatomycin.

Laxatives for the management of constipation in people receiving palliative care

Bridget Candy, Louise Jones, Philip J Larkin, Victoria Vickerstaff, Adrian Tookman, Patrick StonePMID: 25967924 DOI: 10.1002/14651858.CD003448.pub4

Abstract

This article describes the second update of a Cochrane review on the effectiveness of laxatives for the management of constipation in people receiving palliative care. Previous versions were published in 2006 and 2010 where we also evaluated trials of methylnaltrexone; these trials have been removed as they are included in another review in press. In these earlier versions, we drew no conclusions on individual effectiveness of different laxatives because of the limited number of evaluations. This is despite constipation being common in palliative care, generating considerable suffering due to the unpleasant physical symptoms and the availability of a wide range of laxatives with known differences in effect in other populations.To determine the effectiveness and differential efficacy of laxatives used to manage constipation in people receiving palliative care.

We searched the Cochrane Central Register of Controlled Trials (CENTRAL; The Cochrane Library), MEDLINE, EMBASE, CINAHL and Web of Science (SCI & CPCI-S) for trials to September 2014.

Randomised controlled trials (RCTs) evaluating laxatives for constipation in people receiving palliative care.

Two authors assessed trial quality and extracted data. The appropriateness of combining data from the studies depended upon clinical and outcome measure homogeneity.

We identified five studies involving the laxatives lactulose, senna, co-danthramer, misrakasneham, docusate and magnesium hydroxide with liquid paraffin. Overall, the study findings were at an unclear risk of bias. As all five studies compared different laxatives or combinations of laxatives, it was not possible to perform a meta-analysis. There was no evidence on whether individual laxatives were more effective than others or caused fewer adverse effects.

This second update found that laxatives were of similar effectiveness but the evidence remains limited due to insufficient data from a few small RCTs. None of the studies evaluated polyethylene glycol or any intervention given rectally. There is a need for more trials to evaluate the effectiveness of laxatives in palliative care populations. Extrapolating findings on the effectiveness of laxatives evaluated in other populations should proceed with caution. This is because of the differences inherent in people receiving palliative care that may impact, in a likely negative way, on the effect of a laxative.

Endophytic Paraconiothyrium sp. from Zingiber officinale Rosc. Displays Broad-Spectrum Antimicrobial Activity by Production of Danthron

C Anisha, P Sachidanandan, E K RadhakrishnanPMID: 29101453 DOI: 10.1007/s00284-017-1387-7

Abstract

The bioactivity spectrum of fungal endophytes isolated from Zingiber officinale was analyzed against clinical pathogens and against the phytopathogen Pythium myriotylum, which causes Pythium rot in ginger. One of the isolates GFM13 showed broad bioactivity against various pathogens tested including P. myriotylum. The spore suspension as well as the culture filtrate of the endophytic fungal isolate was found to effectively protect ginger rhizomes from Pythium rot. By molecular identification, the fungal endophyte was identified as Paraconiothyrium sp. The bioactive compound produced by the isolate was separated by bioactivity-guided fractionation and was identified by GC-MS as danthron, an anthraquinone derivative. PCR amplification showed the presence of non-reducing polyketide synthase gene (NR-PKS) in the endophyte GFM13, which is reported to be responsible for the synthesis of anthraquinones in fungi. This is the first report of danthron being produced as the biologically active component of Paraconiothyrium sp. Danthron is reported to have wide pharmaceutical and agronomic applications which include its use as a fungicide in agriculture. The broad-spectrum antimicrobial activity of danthron and the endophytic origin of Paraconiothyrium sp. offer immense applications of the study.Identification of danthron as an isoform-specific inhibitor of HEME OXYGENASE-1/cytochrome P450 reductase interaction with anti-tumor activity

Yi-Tai Chou, Fu-Fei Hsu, Dun-Yao Hu, Ying-Chih Chen, Yuan-Hao Hsu, John T-A Hsu, Lee-Young ChauPMID: 29361943 DOI: 10.1186/s12929-018-0411-y

Abstract

Heme oxygenase (HO) catalyzes NADPH-dependent degradation of heme to liberate iron, carbon monoxide and biliverdin. The interaction between HO and cytochrome P450 reductase (CPR), an electron donor, is essential for HO activity. HO-1 is a stress-inducible isoform whereas HO-2 is constitutively expressed. HO-1 induction is commonly seen in cancers and impacts disease progression, supporting the possibility of targeting HO-1 for cancer therapy.We employed a cell-based bioluminescence resonance energy transfer assay to screen compounds with ability to inhibit HO-1/CPR interaction. The effect of the identified compound on HO-1/CPR interaction was confirmed by pull down assay. Moreover, the anti-tumorigenic activity of the identified compound on HO-1-enhanced tumor growth and migration was assessed by trypan blue exclusion method and wound healing assay.

Danthron was identified as an effective small molecule able to interfere with the interaction between HO-1 and CPR but not HO-2 and CPR. Additional experiments with structural analogues of danthron revealed that the positions of hydroxyl moieties significantly affected the potency of inhibition on HO-1/CPR interaction. Pull-down assay confirmed that danthron inhibited the interaction of CPR with HO-1 but not HO-2. Danthron suppressed growth and migration of HeLa cells with stable HO-1 overexpression but not mock cells. In contrast, anthrarufin, a structural analog with no ability to interfere HO-1/CPR interaction, exhibited no significant effect on HO-1-overexpressing HeLa cells.

These findings demonstrate that danthron is an isoform-specific inhibitor for HO-1/CPR interaction and may serve as a lead compound for novel anticancer drug.

Alizarin and Chrysazin Inhibit Biofilm and Hyphal Formation by

Ranjith Kumar Manoharan, Jin-Hyung Lee, Yong-Guy Kim, Jintae LeePMID: 29085811 DOI: 10.3389/fcimb.2017.00447

Abstract

is one of the most common pathogen causes fungal infections. This opportunistic pathogen can form biofilms comprised of yeast, hyphae and pseudo hyphal elements, and the hyphal formconsidered as probable virulence factor. We investigated the antibiofilm activities of 13 quinones and anthraquinones related compounds against

biofilms by using crystal violet and 2,3-bis (2-Methoxy-4-Nitro-5-Sulfo-phenyl)-2H-Tetrazolium-5-Carboxanilide (XTT) reduction assays to assess inhibitions of biofilm growth. Morphological changes in biofilms and biofilm thicknesses were determined by scanning electron microscopy and confocal laser scanning microscopy, respectively. It was found alizarin (1,2-dihydroxyanthraquinone) and chrysazin (1,8-dihydroxyanthraquinone) suppressed

biofilm formation. Interestingly, alizarin and chrysazin at only 2 μg/ml effectively inhibited hyphal formation and prolonged the survival of

infected

, thus showing a distinct antivirulent potential. A structural activity relationship study of alizarin and 6 other anthraquinones showed the presence of a hydroxyl group at C-1 position which is important for antibiofilm and antifilamentation activities. Transcriptomic analyses revealed that alizarin downregulated the expression of several hypha-specific and biofilm related genes (

, and

). Furthermore, unlike the commercial antifungal drug fluconazole, no acute toxic effect was observed when uninfected nematodes were exposed to alizarin at concentrations up to 1 mg/ml. The results of this study indicate alizarin suppresses the virulence of

which suggests alizarin may be considered as a potential candidate for further investigations to develop antifungal agent against fungal pathogen

.